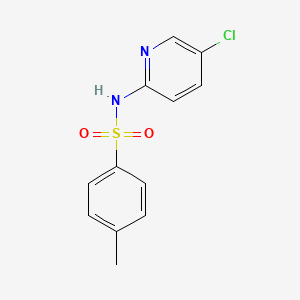

N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide

Overview

Description

“N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide” is a compound that has been used as a coupling reagent . It has a molecular formula of C7H3ClF6N2O4S2 and a molecular weight of 392.69 g/mol .

Synthesis Analysis

A related compound, N-(5-chloropyridin-2-yl)benzamide, was synthesized from a reaction between 5-chloro-2-aminopyridine and trans-β-nitrostyrene, yielding 68% of the product .

Molecular Structure Analysis

The molecular structure of “N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide” can be represented by the SMILES string: C1=CC(=NC=C1Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F .

Chemical Reactions Analysis

In a study, a reaction was performed between 4-methyl-2-aminopyridine and trans-β-nitrostyrene, which produced N-(4-methylpyridin-2-yl)benzamide with a yield of 78% .

Physical And Chemical Properties Analysis

“N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide” has a melting point of 45.0°C to 47.0°C and a boiling point of 77.0°C to 90.0°C at 0.2 mmHg .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide, also known as N-(5-chloro-2-pyridinyl)-4-methylbenzenesulfonamide:

Chemical Synthesis and Catalysis

The compound is also employed in various chemical synthesis processes. Its reactivity and stability make it a useful reagent in organic synthesis, particularly in forming complex molecules. Additionally, it has been explored as a catalyst in certain chemical reactions, enhancing reaction efficiency and selectivity .

Biochemical Assays and Drug Screening

N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide is used in biochemical assays and drug screening processes. Its ability to interact with specific biological targets makes it a valuable tool in identifying and characterizing new drug candidates. Researchers use this compound to study enzyme inhibition, receptor binding, and other biochemical interactions .

Environmental and Analytical Chemistry

In environmental and analytical chemistry, this compound is used as a standard or reference material for various analytical techniques. Its well-defined chemical properties allow for accurate calibration and validation of analytical methods, such as chromatography and spectroscopy. This application is crucial for ensuring the reliability and accuracy of environmental monitoring and chemical analysis .

Agricultural Chemistry

N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide has applications in agricultural chemistry, particularly in the development of agrochemicals. It is used in the synthesis of herbicides, fungicides, and insecticides, contributing to the creation of effective and environmentally friendly agricultural products. Its role in enhancing crop protection and yield is significant in modern agriculture .

Mechanism of Action

Target of Action

The primary target of N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide is Factor Xa, a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation .

Mode of Action

N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide: acts as a direct, selective, reversible, and competitive inhibitor of Factor Xa . It prevents thrombin generation without having a direct effect on platelet aggregation .

Biochemical Pathways

The inhibition of Factor Xa by N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide affects the coagulation cascade, disrupting the conversion of prothrombin to thrombin . This disruption can lead to a decrease in blood clot formation .

Pharmacokinetics

The pharmacokinetic properties of N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide Similar compounds like betrixaban have a long half-life and are mainly cleared via the hepatobiliary system . This suggests that N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide

Result of Action

The inhibition of Factor Xa by N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide results in a decrease in thrombin generation . This can lead to a reduction in blood clot formation, potentially providing a therapeutic benefit in conditions where clotting is a risk .

Safety and Hazards

properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJGFYBONFESMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332920 | |

| Record name | N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201677 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | |

CAS RN |

54818-84-7 | |

| Record name | N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile](/img/structure/B2680988.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2680994.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2680997.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2680998.png)

![2-isopropyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2681000.png)

![1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2681004.png)

![1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride](/img/structure/B2681006.png)

![3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid](/img/structure/B2681009.png)